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Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted
spectroscopic properties, a plausible synthetic pathway, and potential applications of 2-Ethoxy-
4-hydroxythiazole-5-carbonitrile. As a substituted thiazole, this heterocyclic compound is
positioned at the intersection of diverse chemical reactivity and potential biological significance.
The thiazole core is a well-established pharmacophore, and the unique combination of ethoxy,
hydroxyl, and nitrile functional groups on this scaffold suggests a rich chemical landscape for
exploration in medicinal chemistry and materials science. This document aims to serve as a
foundational resource for researchers interested in the synthesis and utilization of this and
related compounds, offering insights into its chemical behavior and highlighting opportunities
for future investigation.

Molecular Structure and Physicochemical
Properties

2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS No. 59965-53-6) is a five-membered
aromatic heterocycle containing sulfur and nitrogen atoms, substituted with an ethoxy group at
the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position.[1][2][3][4]
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Core Structure and Functional Groups

The thiazole ring itself is an aromatic system, with pi (1) electrons delocalized across the ring,
which imparts a degree of stability and influences its reactivity.[2] The key functional groups
appended to this core are:

e 2-Ethoxy Group (-OCH2CH3): An electron-donating group that can influence the electron
density of the thiazole ring through resonance and inductive effects.

o 4-Hydroxyl Group (-OH): A versatile functional group that can act as a hydrogen bond donor
and acceptor. Its acidity is influenced by the electronic nature of the thiazole ring. This group
also introduces the possibility of tautomerism.

o 5-Nitrile Group (-C=N): A strong electron-withdrawing group that significantly impacts the
electronic properties and reactivity of the molecule.

Physicochemical Data

The fundamental physicochemical properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
are summarized in the table below.

Property Value Reference(s)

CAS Number 59965-53-6 [1][3]

Molecular Formula CeHsN202S [2]

Molecular Weight 170.19 g/mol [1112]
Predicted to be a solid at room

Appearance
temperature

) Commercially available up to
Purity [1]

95%

INChl=1S/C6HE6N202S/c1-2-
InChl 10-6-8-5(9)4(3-7)11- [3]
6/h9H,2H2,1H3
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Tautomerism

A critical aspect of the molecular structure of 4-hydroxythiazoles is the potential for keto-enol
tautomerism. The 4-hydroxythiazole form can exist in equilibrium with its tautomeric form, 2-
ethoxythiazol-4(5H)-one. The position of this equilibrium is influenced by factors such as the
solvent, temperature, and the electronic nature of other substituents on the ring.[4] In many
cases, the keto-form is favored in both solid and solution states for related 4-
hydroxyquinolones.[5]

Figure 1: Keto-enol tautomerism of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Predicted Spectroscopic Profile

While specific experimental spectra for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile are not
readily available in the public domain, a predictive analysis based on the known spectral
properties of its constituent functional groups and related thiazole derivatives can provide
valuable insights for characterization.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethoxy and hydroxyl

protons.
Predicted Chemical Shift o . .
. Multiplicity Integration Assignment
Signal (5, ppm)
Triplet ~1.4 t 3H -O-CHz2-CHs
Quartet ~4.5 q 2H -O-CH2-CHs
_ Variable (5.0-
Broad Singlet brs 1H -OH
10.0)

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent,
concentration, and temperature.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Predicted Signal Chemical Shift (6, ppm) Assignment
~14 -O-CH2-CHs

~65 -O-CH2-CHs

~90 C5 (bearing the nitrile group)

~115 -C=N

C4 (bearing the hydroxyl
group)

~160

~170 C2 (bearing the ethoxy group)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the nitrile and
hydroxyl groups.

Predicted Absorption Band

(cm—) Functional Group Vibrational Mode
3400-3200 (broad) -OH O-H stretch
2240-2220 (sharp) -C=N C=N stretch
1650-1600 C=N, C=C Ring stretching
1250-1200 C-O C-O stretch (ethoxy)

The presence of a broad -OH band would be indicative of hydrogen bonding.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight
of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group,
the nitrile group, and other characteristic cleavages of the thiazole ring.

Synthesis and Reactivity
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While a specific, published synthetic route for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is
not readily available, a plausible pathway can be devised based on the well-established
Hantzsch thiazole synthesis.[2]

Proposed Synthetic Pathway

A potential retro-synthetic analysis suggests that the target molecule could be synthesized from
ethyl 2-cyano-2-(dithiocarbethoxy)acetate and an appropriate electrophile. A more direct and
plausible approach would involve the condensation of a thiourea derivative with an a-
halocarbonyl compound. A likely route is the reaction of an O-ethyl thiocarbamate with a
suitably substituted a-halo-3-ketonitrile.
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Figure 2: Proposed synthetic workflow for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported syntheses of
substituted thiazoles.[6]

o Preparation of the a-haloketone: An appropriate B-ketonitrile is halogenated using a suitable
halogenating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) in an inert solvent.

o Cyclocondensation: The a-haloketone is then reacted with O-ethyl thiocarbamate in a
suitable solvent, such as ethanol or DMF. The reaction may be carried out at room
temperature or with gentle heating.
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e Work-up and Purification: Upon completion of the reaction, the solvent is removed under
reduced pressure. The crude product is then purified by recrystallization or column
chromatography to yield the desired 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Chemical Reactivity

The presence of multiple functional groups suggests a rich and varied reactivity profile:

o Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to generate a
library of derivatives. It can also be converted to a leaving group for nucleophilic substitution
reactions.

 Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can
be reduced to an amine. It can also participate in cycloaddition reactions.

o Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution, although the
electron-withdrawing nitrile group may deactivate the ring towards this type of reaction. The
ring can also be susceptible to nucleophilic attack under certain conditions.

Potential Applications in Drug Discovery and
Materials Science

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range
of FDA-approved drugs.[2] Derivatives of thiazole have demonstrated a broad spectrum of
biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral
properties.[2][7]

Medicinal Chemistry

Given the established biological importance of the thiazole nucleus, 2-Ethoxy-4-
hydroxythiazole-5-carbonitrile represents an unexplored scaffold for medicinal chemistry
research. The hydroxyl and nitrile groups provide convenient handles for further chemical
modification to generate libraries of compounds for biological screening. For instance, the
molecule could serve as a starting point for the design of novel enzyme inhibitors, where the
functional groups can interact with active site residues.

Materials Science
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The electronic properties conferred by the nitrile and ethoxy groups, in conjunction with the
aromatic thiazole ring, make this compound a candidate for investigation in the field of
materials science. It could potentially be explored as a building block for the synthesis of novel
organic dyes, sensors, or electronic materials.

Conclusion

2-Ethoxy-4-hydroxythiazole-5-carbonitrile is a fascinating molecule with significant untapped
potential. While detailed experimental data for this specific compound is currently limited, this
guide provides a solid theoretical framework for its structure, properties, synthesis, and
potential applications. The unique combination of functional groups on the biologically relevant
thiazole core makes it a compelling target for further research in both academic and industrial
settings. Future empirical investigation into its synthesis, reactivity, and biological activity is
warranted and could lead to the discovery of novel therapeutic agents or advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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